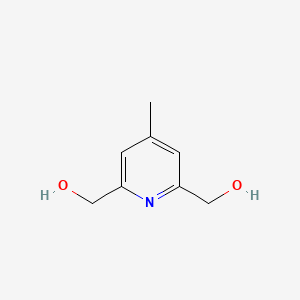
2,6-Bis(hydroxymethyl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(hydroxymethyl)-4-methylpyridine is a versatile chemical compound with significant applications in various fields. It is a derivative of pyridine, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions and a methyl group at the 4 position. This compound is known for its utility as a chemical intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(hydroxymethyl)-4-methylpyridine can be achieved through several methods. One notable method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by the reduction of the acid with sodium borohydride/iodine in tetrahydrofuran. This multistep route, however, delivers unsatisfactory yields and imposes an environmental burden due to the use of strong oxidizing and reducing reagents .
Industrial Production Methods: An alternative and more sustainable method involves a one-pot biocatalytic process using recombinant microbial whole cells as catalysts. This method utilizes naturally-occurring 2,6-lutidine and achieves higher yields with a space-time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more environmentally friendly alternative to traditional organic synthesis protocols.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(hydroxymethyl)-4-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert these groups back to alcohols.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often involve nucleophiles that can replace the hydroxymethyl groups under appropriate conditions.
Major Products: The major products formed from these reactions include dipicolinic acid, aldehydes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2,6-Bis(hydroxymethyl)-4-methylpyridine has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the preparation of metal complexes and catalysts . In biology and medicine, it serves as a building block for the synthesis of active pharmaceutical ingredients . Additionally, it is used in the production of biopolymers and specialty chemicals .
Mécanisme D'action
The mechanism of action of 2,6-Bis(hydroxymethyl)-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
2,6-Bis(hydroxymethyl)-4-methylpyridine can be compared with other similar compounds such as 2,6-Bis(hydroxymethyl)pyridine and 2,6-Lutidine. While 2,6-Bis(hydroxymethyl)pyridine lacks the methyl group at the 4 position, 2,6-Lutidine lacks the hydroxymethyl groups. The presence of both hydroxymethyl and methyl groups in this compound makes it unique and enhances its reactivity and versatility in various chemical reactions .
Propriétés
Numéro CAS |
506423-84-3 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
[6-(hydroxymethyl)-4-methylpyridin-2-yl]methanol |
InChI |
InChI=1S/C8H11NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-3,10-11H,4-5H2,1H3 |
Clé InChI |
QLZHTNHXHLZYNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


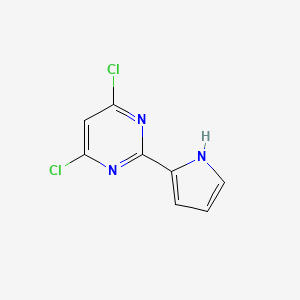
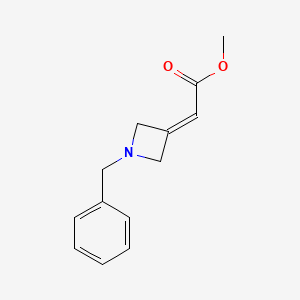
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
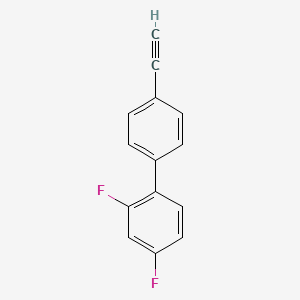
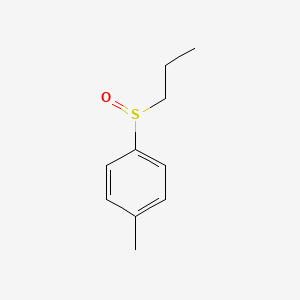
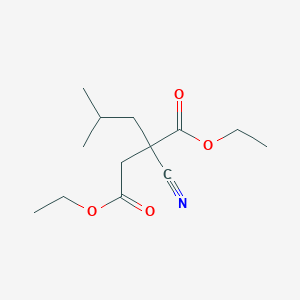
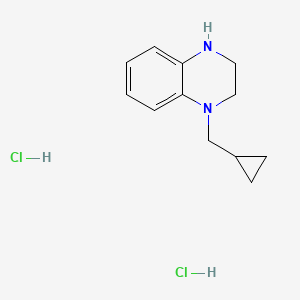


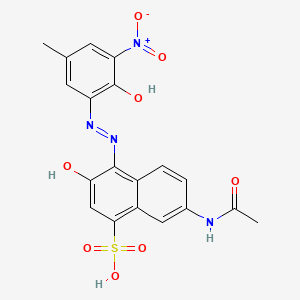
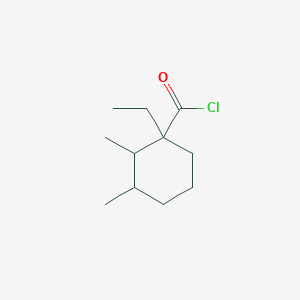
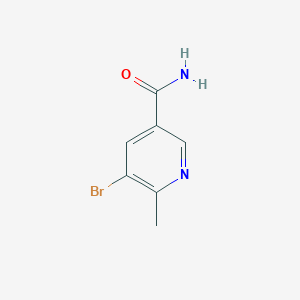
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)

